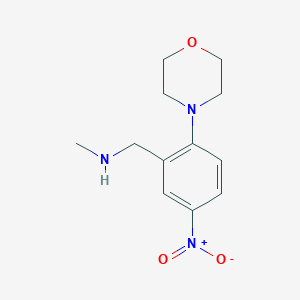
Acetic acid;1-chlorononan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chlorononan-5-ol is an organic compound with the molecular formula C11H21ClO2 It is a derivative of acetic acid and contains a chlorinated nonanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chlorononan-5-ol typically involves the chlorination of nonanol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process involving the chlorination of nonanol in the presence of a catalyst, followed by esterification with acetic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-chlorononan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated group can be reduced to form a nonanol derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of nonanoic acid or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of nonanol derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid;1-chlorononan-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;1-chlorononan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorinated group can interact with nucleophilic sites on proteins, leading to potential inhibition or modification of enzyme activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanol: A similar compound without the chlorinated group.
Chlorononane: A similar compound without the hydroxyl group.
Nonanoic acid: A similar compound with a carboxylic acid group instead of the hydroxyl group.
Uniqueness
Acetic acid;1-chlorononan-5-ol is unique due to the presence of both a chlorinated group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propriétés
Numéro CAS |
54314-56-6 |
|---|---|
Formule moléculaire |
C11H23ClO3 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
acetic acid;1-chlorononan-5-ol |
InChI |
InChI=1S/C9H19ClO.C2H4O2/c1-2-3-6-9(11)7-4-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
QNEXMDKGICUMOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


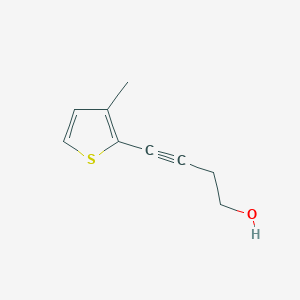
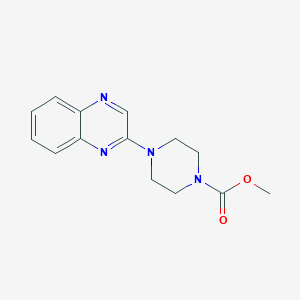
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
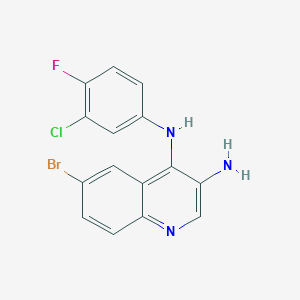
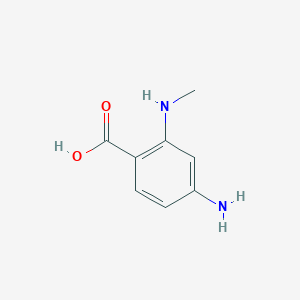
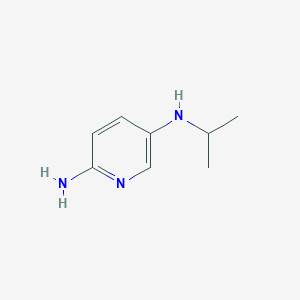
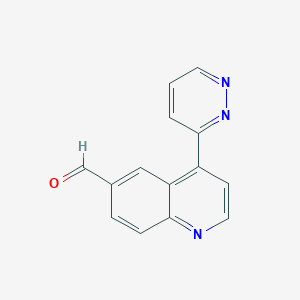
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


